![molecular formula C22H17FN2OS2 B2848813 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide CAS No. 330201-49-5](/img/structure/B2848813.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide
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Overview
Description
Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It’s often used as a core structure in drug discovery due to its wide range of biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their potential as optical materials and for their biological activity . They can undergo a variety of chemical reactions, but the specifics would depend on the exact structure of the derivative.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, some benzothiazole derivatives are yellow crystalline powders with varying solubilities.Scientific Research Applications
Antibacterial Agents
Compounds with the 1,3-benzothiazol-2-yl structure have been synthesized as potential antibacterial agents . They have shown profound antimicrobial activity, particularly against a representative panel of Gram-positive and Gram-negative bacteria .
Anti-tubercular Compounds
Recent synthetic developments of benzothiazole-based anti-tubercular compounds have shown promising results . The newly synthesized benzothiazole derivatives have demonstrated better inhibition potency against M. tuberculosis compared to standard reference drugs .
Antiviral Agents
Benzothiazole derivatives have been found to be useful in the development of antiviral agents . They have shown efficacy against various viruses including dengue, flavivirus, hepatitis C virus, respiratory syncytial, influenza (Flu-V), and herpes simplex viruses .
Anticancer Agents
Compounds with the benzothiazole structure have been used in the development of anticancer agents . They have shown promising results against HepG2 liver cancer cells and Ehrlich-Lettre ascites carcinoma cells .
Anti-inflammatory Agents
Benzothiazole derivatives have been used as anti-inflammatory agents . They have shown significant anti-inflammatory activity, which makes them potential candidates for the development of new anti-inflammatory drugs .
Antihypertensive Agents
Compounds with the benzothiazole structure have been used in the development of antihypertensive agents . One such example is bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary artery hypertension .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the specific target would depend on the intended therapeutic use of the compound.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit topoisomerase I, a crucial enzyme involved in DNA replication . The specific mode of action of this compound would need further investigation.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and metabolic processes .
Pharmacokinetics
A study on similar benzothiazole-arylamide derivatives indicated a favorable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be determined through further studies.
Result of Action
Benzothiazole derivatives have been associated with various cellular effects, including the induction of cell cycle arrest, upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, and activation of caspase-3, leading to cell apoptosis .
Safety and Hazards
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQFOCROHKAXPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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